Mesityltriethoxysilane

Description

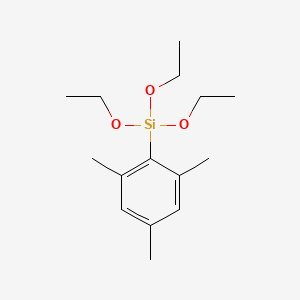

Mesityltriethoxysilane is an organosilicon compound with the molecular formula $ \text{C}{15}\text{H}{26}\text{O}3\text{Si} $. It features a mesityl group (2,4,6-trimethylphenyl) bonded to a silicon atom, along with three ethoxy ($\text{-OCH}2\text{CH}_3$) groups. This structure imparts unique properties, such as enhanced hydrolytic stability due to steric hindrance from the bulky mesityl substituent. The compound is widely used as a coupling agent in polymer composites, coatings, and adhesives, where it improves interfacial adhesion between organic and inorganic materials. Its ethoxy groups undergo hydrolysis in the presence of moisture, forming silanol ($\text{-SiOH}$) intermediates that facilitate crosslinking or surface bonding .

Properties

Molecular Formula |

C15H26O3Si |

|---|---|

Molecular Weight |

282.45 g/mol |

IUPAC Name |

triethoxy-(2,4,6-trimethylphenyl)silane |

InChI |

InChI=1S/C15H26O3Si/c1-7-16-19(17-8-2,18-9-3)15-13(5)10-12(4)11-14(15)6/h10-11H,7-9H2,1-6H3 |

InChI Key |

ZPVOOHGAOUIGCO-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C1=C(C=C(C=C1C)C)C)(OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Silanes

Reactivity and Hydrolysis Kinetics

- Chlorosilanes (e.g., Methyltrichlorosilane) : High reactivity due to electronegative chlorine substituents. Hydrolysis releases HCl, requiring corrosion-resistant handling equipment .

- Ethoxysilanes (e.g., Tetraethyl silicate, this compound): Slower hydrolysis rates due to larger alkoxy groups. Ethanol byproduct is less corrosive, favoring applications in coatings and controlled crosslinking .

- This compound : The mesityl group reduces hydrolysis speed further via steric effects, enhancing shelf stability and compatibility with moisture-sensitive processes.

Research Findings and Contradictions

- highlights that acetoxysilanes like Methyltriacetoxysilane are optimal for rapid curing but may degrade acid-sensitive substrates. In contrast, this compound’s ethanol release makes it safer for delicate applications.

- and suggest that ethoxysilanes are generally less hazardous than chlorosilanes, aligning with this compound’s moderate reactivity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.